WX-554
Descripción
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WX554; WX-554; WX 554. |
Origen del producto |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to Wx 554 and Its Analogues
Chemo-Enzymatic Synthesis of WX-554 and Structurally Related Scaffolds
Enzyme Discovery and Engineering for this compound Precursor Functionalization
The synthesis of complex pharmaceutical molecules like this compound, which features a substituted thieno[2,3-b]pyridine (B153569) core, often relies on the strategic introduction of chiral centers and functional groups. medkoo.com Chemo-enzymatic approaches are highly valued for their stereo- and regioselectivity, which can streamline synthetic routes and reduce waste compared to traditional chemical methods. uni-graz.atmdpi.com
In a hypothetical scenario for this compound, enzyme discovery would focus on identifying biocatalysts capable of acting on precursors to its core structure. This could involve screening microbial libraries for enzymes such as ketoreductases (KREDs) or imine reductases (IREDs). These enzymes are proficient at establishing specific stereochemistries, which is a common challenge in drug synthesis. acs.orgnih.gov For instance, an engineered KRED could be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, a key intermediate in building the side chains of many kinase inhibitors.
Modern enzyme engineering, employing techniques like directed evolution, would then be used to enhance the performance of a discovered enzyme. This process involves iterative rounds of mutagenesis and screening to improve properties like substrate specificity, activity under industrial process conditions, and stability, ensuring the efficient and scalable production of the desired this compound precursor. mdpi.comresearchgate.net
Biocatalytic Transformations in this compound Derivatization
Biocatalysis is also a powerful tool for the late-stage functionalization of a core molecule to create a library of derivatives for structure-activity relationship (SAR) studies. For a compound like this compound, enzymes could be used to modify the parent structure to explore new chemical space and potentially improve its pharmacological properties.
Key enzyme classes for such transformations include:
Cytochrome P450 Monooxygenases (P450s): These enzymes are capable of performing challenging C-H oxidation reactions with high regioselectivity. nih.gov A P450 could be used to hydroxylate specific positions on the this compound scaffold, creating new attachment points for further chemical modification.
Glucosyltransferases (GTs): These enzymes could be used to attach sugar moieties to this compound, a strategy sometimes employed to improve solubility or alter pharmacokinetic profiles.
Lipases and Esterases: These enzymes can be used for the selective acylation or deacylation of hydroxyl or amino groups, providing a mild and selective method for derivatization. researchgate.net
The application of these biocatalytic methods would allow for the generation of novel this compound analogues that might be difficult to access through conventional synthetic chemistry alone.
Synthetic Strategies for this compound Analogues and Metabolite Synthesis for Research
Design and Synthesis of Conformationally Restricted this compound Analogues
The activity of kinase inhibitors is often dependent on their ability to adopt a specific three-dimensional shape, or conformation, to fit into the target protein's binding site. Allosteric MEK inhibitors, for example, lock the enzyme into a catalytically inactive conformation. nih.govfrontiersin.org Designing analogues with reduced conformational flexibility can pre-organize the molecule into its bioactive shape, potentially increasing potency and selectivity.
For this compound, this could be achieved by introducing cyclic constraints or rigid linkers into its structure. For example, the flexible side chains could be incorporated into a ring system. While no specific conformationally restricted analogues of this compound are described in the literature, the general synthetic strategies would involve multi-step organic synthesis to build these more complex, rigidified structures. The goal would be to lock the key pharmacophore elements into the optimal orientation for binding to the allosteric pocket of MEK1/2.
Table 1: Hypothetical Comparison of Flexible vs. Conformationally Restricted Analogues (Note: This table is illustrative and not based on published data for this compound)
| Feature | Standard Flexible Analogue | Conformationally Restricted Analogue | Rationale for Design |
|---|---|---|---|
| Conformational Freedom | High | Low | To reduce the entropic penalty upon binding. |
| Binding Potency (IC₅₀) | Potentially lower | Potentially higher | A pre-organized conformation can lead to stronger binding affinity. |
| Target Selectivity | Variable | Potentially higher | A rigid structure may fit less favorably into off-target binding sites. |
| Synthetic Complexity | Lower | Higher | Multi-step cyclization and ring-forming reactions are often required. |
Isotopically Labeled this compound Synthesis for Mechanistic Interrogation
Isotopic labeling is an essential technique for studying a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. frontiersin.orgresearchgate.net By replacing one or more atoms in the this compound molecule with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H), the compound can be traced and quantified within a biological system using mass spectrometry. frontiersin.orgpnas.org
The synthesis of isotopically labeled this compound would involve incorporating a labeled building block at a late stage of the synthetic route to maximize efficiency. For example, a key labeled precursor, such as an isotopically enriched aniline (B41778) or thienopyridine intermediate, would be introduced and carried through the final steps of the synthesis.
These labeled analogues are critical for:
Metabolite Identification: Differentiating drug-derived metabolites from endogenous molecules in complex biological samples.
Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in tissues and plasma over time.
Target Engagement Assays: Confirming that the drug binds to its intended target (MEK1/2) within cells. pnas.org
Table 2: Common Isotopes and Their Application in Drug Research (Note: This table is for general informational purposes)
| Isotope | Use in Mechanistic Studies | Detection Method |
|---|---|---|
| Carbon-13 (¹³C) | Tracing metabolic pathways of the drug molecule. | Mass Spectrometry (MS) |
| Nitrogen-15 (¹⁵N) | Following the fate of nitrogen-containing moieties like amines and heterocycles. | Mass Spectrometry (MS) |
| Deuterium (²H) | Investigating kinetic isotope effects to probe reaction mechanisms; used as a non-radioactive tracer. | Mass Spectrometry (MS) |
| Carbon-14 (¹⁴C) | Historically used in quantitative whole-body autoradiography and ADME studies (radioactive). | Accelerator Mass Spectrometry (AMS), Scintillation Counting |
Molecular Mechanisms of Action of Wx 554
Identification and Characterization of WX-554's Primary Molecular Targets
Research has identified the primary molecular targets of this compound as the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. cancerbiomed.orgnih.gov These enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. medkoo.comcancer.govsmw.ch In many human cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or RAF, making MEK1/2 attractive therapeutic targets. cancerbiomed.orgsmw.ch this compound selectively binds to and inhibits the activity of MEK1 and MEK2, thereby blocking the downstream signaling cascade. medkoo.comcancer.gov
Detailed quantitative data on the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the interaction between this compound and MEK1/2 are not extensively available in publicly accessible literature. Such data, often generated through techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), would provide deeper insights into the precise nature and driving forces of the binding event. biorxiv.org For allosteric inhibitors in general, binding to a site distinct from the active site can induce conformational changes that affect the enzyme's catalytic function. researchgate.netnih.gov
This compound functions as a non-competitive and allosteric inhibitor of MEK1 and MEK2. cancerbiomed.org Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors like this compound bind to a distinct, hydrophobic pocket adjacent to the ATP-binding site. cancerbiomed.orgtargetedonc.com This mode of inhibition offers a high degree of selectivity, as the allosteric site is less conserved across different kinase families. nih.gov By binding to this allosteric pocket, this compound locks the MEK enzyme in a catalytically inactive conformation, which prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. cancerbiomed.org The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) values. cancerbiomed.org
| Target | IC50 (nmol/L) |
| MEK1 | 4.7 |
| MEK2 | 11 |
| Data sourced from a study on the synergistic inhibition of MEK. cancerbiomed.org |
The allosteric inhibition mechanism of this compound inherently involves the modulation of protein-protein interactions. By inducing a conformational change in MEK1/2, this compound prevents the effective binding and phosphorylation of the downstream effector proteins, ERK1 and ERK2. cancerbiomed.org The interaction between MEK and ERK is a critical step for signal propagation, and its disruption is the primary consequence of this compound's binding. nih.gov Furthermore, the binding of some allosteric MEK inhibitors can influence the interaction between MEK and its upstream activator, RAF. For instance, some inhibitors can stabilize the RAF-MEK complex in a way that it becomes a dominant-negative inhibitor of RAF. nih.gov However, specific details on how this compound distinctly modulates the MEK-RAF and MEK-ERK protein complexes have not been fully elucidated in available research.
Enzyme Inhibition or Activation Modalities by this compound
Intracellular Signaling Pathways Modulated by this compound
The direct impact of this compound on the kinase cascade is the inhibition of MEK1/2's kinase activity. This prevents the sequential phosphorylation and activation of ERK1 and ERK2. smw.ch Phosphorylated ERK (pERK) is a key biomarker for the activity of the MAPK pathway. Studies have shown that treatment with this compound leads to a significant reduction in the levels of pERK. nih.gov A phase I clinical study demonstrated that this compound treatment resulted in sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells. nih.gov This suppression of the kinase cascade downstream of MEK is the foundational mechanism for the compound's observed biological effects.
| Pathway Component | Effect of this compound |
| MEK1/2 Activity | Inhibition |
| ERK1/2 Phosphorylation | Decreased |
| Downstream Substrate Phosphorylation | Decreased |
Modulation of Ion Channel Activity by this compound
There is no available data describing the effects of a compound named this compound on any type of ion channel.
Cellular Responses Elicited by this compound in In Vitro Models
Cellular Proliferation and Differentiation Studies with this compound
No studies have been published detailing the impact of this compound on cellular proliferation or differentiation in any in vitro model.
Investigation of Apoptosis and Necrosis Pathways in Response to this compound
The scientific literature contains no information regarding the induction of apoptosis or necrosis by this compound.
Autophagy Induction and Modulation by this compound
There are no research findings on the role of this compound in the induction or modulation of autophagy.
Off-Target Interactions and Polypharmacology of this compound
Profiling of this compound Against Diverse Molecular Target Panels
No data from molecular target profiling or polypharmacology screens for a compound designated this compound are available in the public domain.
Research on this compound Reveals No Publicly Available Data on Unintended Binding Sites
Despite extensive investigation into the molecular mechanisms of the chemical compound this compound, a review of publicly accessible scientific literature and clinical trial data reveals a significant gap in the understanding of its unintended binding sites and their functional implications. This compound was developed as a selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. cancer.govascopubs.org This pathway is frequently dysregulated in various forms of cancer, making it a target for therapeutic intervention. cancer.gov
This compound, an orally available small molecule, was designed to selectively bind to and inhibit the activity of MEK1 and MEK2. cancer.govmedkoo.com This targeted action prevents the subsequent activation of effector proteins, which can inhibit tumor cell proliferation. cancer.gov The compound advanced to Phase I clinical trials for solid tumors. springer.comnih.gov However, its development was ultimately discontinued (B1498344). springer.com
While the intended mechanism of action of this compound as a MEK inhibitor is documented, there is a notable absence of published research specifically elucidating any off-target interactions or unintended binding sites. Comprehensive searches of scientific databases have not yielded studies that detail the broader selectivity profile of this compound or the functional consequences of any such unintended interactions. The inhibitory mechanisms for this compound, beyond its primary targets, are not clearly defined in the available literature. nih.gov
This lack of information on unintended binding sites means that a full characterization of the compound's molecular behavior remains incomplete in the public domain. Understanding potential off-target effects is crucial for a complete assessment of any therapeutic agent. In the case of this compound, this aspect of its pharmacology has not been publicly reported.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Wx 554
Systematic Exploration of WX-554 Structure-Activity Landscape
A systematic exploration of the SAR landscape for this compound would involve both computational and synthetic approaches to identify key structural motifs and their influence on inhibitory potency.
While specific computational SAR modeling studies exclusively focused on this compound derivatives are not widely available in the public domain, the general approach for such an investigation would leverage established computational chemistry techniques. marquette.eduresearchgate.net These methods are invaluable for predicting the biological activity of novel compounds and for providing insights into the molecular interactions that govern their function. researchgate.netacs.org
Ligand-based and structure-based drug design are two common strategies. acs.org Ligand-based methods, such as the development of pharmacophore models, would analyze a set of known active and inactive molecules to identify the essential chemical features required for MEK inhibition. uni-saarland.de Structure-based approaches, on the other hand, would utilize the three-dimensional structure of the MEK protein to perform molecular docking studies with virtual libraries of this compound analogues. researchgate.netmdpi.comnih.gov These simulations would predict the binding affinity and orientation of the derivatives within the allosteric pocket of MEK, thereby guiding the selection of the most promising candidates for synthesis and biological evaluation. mdpi.comrsc.org
The rational design and synthesis of analogues are crucial for validating computational predictions and for systematically probing the SAR of a lead compound. researchgate.netacs.orgnih.govmdpi.com For this compound, this process would involve the targeted modification of its core scaffold, a thieno[2,3-b]pyridine (B153569) system, and its various substituents. dntb.gov.uarsc.orgresearchgate.netnih.gov
The synthesis of thieno[2,3-b]pyridine derivatives has been a subject of interest for their potential as kinase inhibitors. dntb.gov.uarsc.orgresearchgate.net The general synthetic strategies often involve the construction of the fused heterocyclic ring system followed by the introduction of diverse functional groups at key positions. rsc.orgresearchgate.net For this compound analogues, medicinal chemists would systematically alter components such as the (2-fluoro-4-iodophenyl)amino group, the azetidine (B1206935) ring, and the aminomethyl substituent to assess their impact on MEK inhibition. medkoo.com The resulting analogues would then be subjected to in vitro assays to determine their IC50 values against MEK1 and MEK2, providing the empirical data needed to build a comprehensive SAR model.
Computational SAR Modeling of this compound Derivatives
Key Pharmacophoric Elements and Their Contributions to this compound Activity
The identification of key pharmacophoric elements is central to understanding the molecular basis of a compound's activity. uni-saarland.de For this compound, these elements are the specific functional groups and structural features that are essential for its binding to the allosteric site of MEK.
| Functional Group | Potential Contribution to Activity |
| Thieno[2,3-b]pyridine Core | Provides a rigid scaffold for the correct spatial arrangement of other functional groups. |
| (2-Fluoro-4-iodophenyl)amino Moiety | Engages in hydrophobic and hydrogen bonding interactions within the allosteric binding pocket of MEK. |
| Azetidinyl-methanone Linker | Positions the aminomethyl group for optimal interactions and contributes to the overall conformation of the molecule. |
| Aminomethyl Group | Likely forms key hydrogen bonds with amino acid residues in the binding site, enhancing binding affinity. |
According to available data, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. This lack of stereocenters simplifies its synthesis and characterization, as there is no need to separate enantiomers or diastereomers. The achiral nature of this compound suggests that its binding to the MEK allosteric site does not rely on specific three-dimensional arrangements that would necessitate a chiral center. However, the introduction of stereocenters in rationally designed analogues could be a strategy to explore new interaction spaces within the binding pocket and potentially enhance potency or selectivity. marquette.edu
Identification of Essential Functional Groups for Target Engagement
Structure-Mechanism Relationship Elucidation of this compound with its Primary Target
The elucidation of the structure-mechanism relationship (SMR) of this compound with MEK would provide a detailed atomic-level understanding of how it exerts its inhibitory effect. This compound is an allosteric inhibitor, which means it binds to a site on the enzyme that is distinct from the ATP-binding site. cancerbiomed.orgnih.gov This binding induces a conformational change in the MEK protein, locking it in an inactive state and preventing it from phosphorylating its downstream substrate, ERK. targetedonc.com
While a specific co-crystal structure of this compound bound to MEK is not publicly available, the binding mode can be inferred from the structures of other allosteric MEK inhibitors. sciforschenonline.orgnih.gov These inhibitors typically bind to a hydrophobic pocket adjacent to the ATP-binding site. cancerbiomed.org The binding is often characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the allosteric pocket. For this compound, it is anticipated that the various functional groups, as discussed in the pharmacophore section, would engage with specific residues in this pocket to stabilize the inactive conformation of MEK. Molecular docking studies could provide a theoretical model of this interaction, highlighting the specific hydrogen bonds and hydrophobic contacts that are critical for its allosteric inhibition mechanism. researchgate.netresearchgate.net
Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Target Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the foremost techniques for determining the high-resolution, three-dimensional structures of protein-ligand complexes. nih.govscispace.com These methods provide atomic-level insights into how a drug, such as this compound, physically docks into its target protein. For MEK inhibitors, these studies are crucial for visualizing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the allosteric binding pocket.
While the tertiary structures of MEK1 and MEK2 have been solved using X-ray crystallography, providing a foundational model for the enzyme's architecture, specific published crystal or cryo-EM structures of this compound bound to either MEK1 or MEK2 are not available in the public domain. nih.gov Such a study would be invaluable for understanding the precise orientation of this compound's key chemical moieties, like the 2-fluoro-4-iodophenylamino group and the thieno[2,3-b]pyridine core, within the MEK binding site. medkoo.com This structural data is the cornerstone of structure-based drug design and would fully illuminate the SMR of this compound.
Table 1: Illustrative Data from a Hypothetical this compound-MEK1 Crystallography Study
| Parameter | Hypothetical Value/Description | Significance |
| Resolution | 2.1 Å | Indicates the level of detail in the solved structure. |
| Key Interacting Residues | Ser212, Lys97, Met219, Val127 | Identifies the specific amino acids in MEK1 that stabilize the binding of this compound. |
| Hydrogen Bonds | Amine NH to Ser212 backbone | Reveals critical polar interactions for anchoring the inhibitor. |
| Binding Pocket | Allosteric site adjacent to ATP pocket | Confirms the non-competitive mechanism of inhibition. |
| Inhibitor Conformation | Planar thienopyridine core with flexible azetidine side chain | Describes the three-dimensional shape of this compound when bound to the target. |
Note: The data in this table is for illustrative purposes to demonstrate the type of information gained from such a study and does not represent published findings for this compound.
NMR Spectroscopy for Elucidating this compound Binding Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that complements crystallography by providing information about the structure, dynamics, and interactions of molecules in solution. scispace.com For a drug-target pair like this compound and MEK, NMR can be used to confirm binding, map the interaction interface, and determine the conformation of the inhibitor when bound. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the inhibitor are in close contact with the protein and which protein residues are affected by binding.
While some vendor-specific NMR data for the this compound compound itself exists, detailed research studies using NMR to elucidate the binding conformation of this compound with the MEK protein are not currently found in publicly accessible literature. medkoo.com Such an investigation would be critical for understanding the dynamic aspects of the this compound-MEK interaction, which are not captured by static crystallographic snapshots.
Computational Approaches in this compound SAR/SMR Studies
In the absence of empirical structural data, and often to complement it, computational methods are essential tools in modern drug discovery for exploring SAR and SMR. biorxiv.orgmdpi.com These in silico techniques can simulate and predict the behavior of a drug molecule at the atomic level.
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For the this compound-MEK system, an MD simulation would start with a docked model of the complex and simulate its behavior over nanoseconds to microseconds. This would allow researchers to assess the stability of the binding pose, observe conformational changes in the protein and the ligand, and calculate the binding free energy, which correlates with potency. acs.org
MD simulations could reveal, for example, how the flexibility of the azetidinyl-methanone moiety of this compound contributes to its binding affinity and selectivity. medkoo.com To date, specific MD simulation studies focused on the this compound-MEK complex have not been published.
Quantum Chemical Calculations for this compound Reactivity Prediction
Quantum chemical calculations, often employing density functional theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can calculate properties such as electrostatic potential, orbital energies, and bond dissociation energies. For this compound, quantum calculations could be used to understand the charge distribution across the molecule, predict its metabolic liabilities, and rationalize the strengths of its interactions with MEK residues at a sub-atomic level. For instance, such calculations could explain the role of the fluorine and iodine substituents on the phenyl ring in modulating binding affinity. medkoo.com There are currently no specific, published quantum chemical studies on this compound.
Artificial Intelligence and Machine Learning for this compound SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly used to build predictive models for SAR. acs.org By training algorithms on large datasets of compounds with known activities, ML models can predict the potency or other properties of new molecules like this compound. nih.gov A quantitative structure-activity relationship (QSAR) model could be developed for a series of thieno[2,3-b]pyridine derivatives to predict their MEK inhibitory activity. This would allow for the virtual screening of new, potentially more potent analogues and guide the synthesis of next-generation inhibitors. Specific AI/ML models developed for or applied to this compound SAR prediction are not described in the current literature.
Preclinical Biological Investigations of Wx 554 in Model Systems
Pharmacokinetic Studies of WX-554 in Preclinical In Vitro and In Vivo Models
Pharmacokinetic studies are essential to understand how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, preclinical pharmacokinetic data has been primarily generated in in vivo xenograft models.
Absorption and Distribution Profiling of this compound in Experimental Systems
In vivo pharmacokinetic analyses of this compound were conducted in mice bearing HCT116 and HT29 human colorectal cancer xenografts. Following oral administration, concentrations of this compound in both plasma and tumor tissue were observed to increase in a dose-dependent manner. nih.gov
A key finding from these studies is that the concentrations of this compound achieved in tumor tissue generally surpassed the in vitro half-maximal growth inhibitory concentration (GI₅₀). nih.gov Specifically, after a single oral dose of 1 or 5 mg/kg, the this compound concentrations in both plasma and tumor tissue were substantially higher than the in vitro GI₅₀ values for both HCT116 (38 nM) and HT29 (4.3 nM) cell lines. nih.gov However, the plasma levels of the compound showed more variability compared to the tumor concentrations. nih.gov
When co-administered with a PI3K inhibitor, WX-037, no significant pharmacokinetic interaction was observed at lower doses of this compound. nih.govpatsnap.com However, at a higher dose of this compound (5 mg/kg), the presence of WX-037 appeared to delay the uptake of this compound into the tumor, leading to a dose-dependent decrease in this compound tumor concentrations at early time points (6 hours) and an increase at later time points (24 hours). nih.gov
Interactive Table 1: Tumor Concentration of this compound in Xenograft Models
| Cell Line | This compound Dose (p.o.) | Time Point (hours) | Mean Tumor Concentration (ng/g) ± SE | In Vitro GI₅₀ (nM) |
|---|---|---|---|---|
| HCT116 | 1 mg/kg | 6 | ~150 ± 25 | 38 |
| HCT116 | 1 mg/kg | 24 | ~50 ± 10 | 38 |
| HCT116 | 5 mg/kg | 6 | ~700 ± 100 | 38 |
| HCT116 | 5 mg/kg | 24 | ~200 ± 50 | 38 |
| HT29 | 1 mg/kg | 6 | ~100 ± 20 | 4.3 |
| HT29 | 1 mg/kg | 24 | ~20 ± 5 | 4.3 |
| HT29 | 5 mg/kg | 6 | ~600 ± 80 | 4.3 |
| HT29 | 5 mg/kg | 24 | ~150 ± 30 | 4.3 |
Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net
Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation
Detailed public data regarding the specific metabolic pathways and the enzyme systems, such as cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound in preclinical models are not available in the reviewed literature. General drug development processes involve in vitro studies using liver microsomes and hepatocytes to determine metabolic stability and identify metabolites, but specific findings for this compound have not been published. researchgate.net
Elimination Mechanisms of this compound in Preclinical Species
Information regarding the elimination mechanisms of this compound, including its routes of excretion (e.g., renal or fecal) and elimination half-life in preclinical species, is not detailed in the currently available public research.
Pharmacodynamic Characterization of this compound in Preclinical Models
Pharmacodynamic studies focus on the effects of a drug on the body. For this compound, these investigations have centered on its ability to modulate its intended target within the MAPK signaling pathway and the resultant impact on tumor growth in preclinical cancer models.
Biomarker Modulation by this compound in Animal Models
The primary pharmacodynamic biomarker for MEK inhibitors like this compound is the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream substrate of MEK. targetedonc.com Preclinical studies have confirmed that this compound effectively inhibits ERK1/2 phosphorylation. nih.gov In vitro, this compound caused a concentration-dependent reduction in ERK phosphorylation. nih.gov In vivo studies have also pointed to a dose-dependent inhibition of MEK signal transduction. nih.gov Clinical trial data in humans later corroborated these preclinical findings, showing a significant decrease in mean phosphorylated ERK (pERK) in tumor biopsies from patients treated with this compound. patsnap.comresearchgate.netnih.gov
Dose-Response Relationships for this compound in Preclinical Pharmacodynamic Endpoints
The antitumor activity of this compound has been demonstrated in preclinical xenograft models. Single-agent this compound was shown to induce tumor growth delay. nih.gov For instance, at a dose of 2 mg/kg in HCT116 colorectal tumor xenograft models, this compound led to a noticeable delay in tumor progression. nih.gov This in vivo efficacy is consistent with its mechanism of action and observations with other MEK inhibitors, where increased sensitivity is often seen in tumors with BRAF or RAS mutations. nih.gov
In combination with the PI3K inhibitor WX-037, this compound exhibited enhanced tumor growth inhibition, causing tumor stasis in HCT116 xenografts at doses of 2 mg/kg for this compound and 50 mg/kg for WX-037. nih.gov This suggests a synergistic or additive antitumor effect when targeting both the MAPK and PI3K pathways.
Interactive Table 2: Preclinical Efficacy of this compound in Xenograft Model
| Model | Treatment | Dose | Outcome |
|---|---|---|---|
| HCT116 Xenograft | This compound (single agent) | 2 mg/kg | Tumor growth delay |
| HT29 Xenograft | This compound (single agent) | Not specified | Able to induce tumor growth delay |
| HCT116 Xenograft | This compound + WX-037 | 2 mg/kg + 50 mg/kg | Tumor stasis and enhanced tumor growth delay |
Source: Westwood et al., 2016. nih.gov
Disease Model Studies Utilizing this compound as a Mechanistic Probe
This compound has been utilized in various disease models to probe the consequences of MEK inhibition on cellular processes and disease progression. These studies have been instrumental in defining its biological activity profile.
The mechanistic impact of this compound has been confirmed through the analysis of tumor biopsies from patients with advanced solid tumors participating in a phase I study. nih.gov In these ex vivo analyses, treatment with this compound led to a demonstrable pharmacodynamic effect on its intended target within the tumor tissue. nih.gov
Specifically, analysis of tumor biopsies taken after treatment showed a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream substrate of MEK. nih.gov In one cohort, a mean decrease of 70% (± 26%) in phosphorylated ERK (pERK) was observed in tumor biopsies compared to pre-treatment levels. nih.gov This provides direct evidence of this compound's ability to engage its target and inhibit the MAPK pathway within the tumor microenvironment. nih.gov The highest dose cohorts in the study demonstrated sustained inhibition of ERK phosphorylation. nih.gov
Table 1: Pharmacodynamic Effect of this compound on pERK Levels in Ex Vivo Tumor Biopsies
| Analyte | Tissue Source | Outcome | Reference |
|---|---|---|---|
| Phosphorylated ERK (pERK) | Patient Tumor Biopsies | 70% ± 26% mean decrease from pre-treatment levels | nih.gov |
The anti-tumor activity of this compound has been evaluated in established human colorectal cancer xenograft models. researchgate.netnih.gov As a single agent, this compound has been shown to induce tumor growth delay in HCT116 colorectal tumor xenografts. nih.gov This effect is consistent with findings for other MEK inhibitors, which typically demonstrate tumor growth delay or stasis in animal models, particularly those with BRAF or RAS mutations. nih.gov In vivo efficacy studies confirmed that this compound exhibited marked tumor growth inhibition when used alone. researchgate.netpatsnap.com These preclinical studies in animal models were crucial in establishing the compound's potential anti-tumor efficacy. nih.gov
Investigation of this compound's Effects on Cellular Pathology in Ex Vivo Tissues
Combination Studies of this compound with Other Research Compounds
Given that tumors frequently possess defects in multiple oncogenic signaling pathways, such as the MAPK and PI3K pathways, research has explored combining this compound with other targeted agents. researchgate.netnih.gov
Studies have investigated this compound in combination with WX-037, a pan-class I PI3K inhibitor, in colorectal carcinoma cell lines. researchgate.netnih.gov Using Sulforhodamine B growth inhibition assays, the half-maximal growth inhibitory concentrations (GI₅₀) for each compound were determined in HCT116 and HT29 cell lines after a 72-hour exposure. nih.gov this compound was found to be potent in both cell lines, while WX-037 was less potent. nih.gov
When combined, this compound and WX-037 exhibited marked synergistic growth inhibition in these in vitro models. researchgate.netnih.govpatsnap.com This synergistic effect was formally evaluated using median effect analysis. researchgate.net
Further investigation using clonogenic cytotoxicity assays measured cell survival after a 72-hour exposure. nih.gov Single-agent this compound showed significant cytotoxicity at a concentration of 10 µM, resulting in 67% cell kill in the HCT116 cell line and 75% in the HT29 cell line. nih.gov The combination of this compound and WX-037 was associated with increased cytotoxicity compared to either agent alone. researchgate.netnih.gov
Table 2: In Vitro Growth Inhibitory Activity of this compound and WX-037
| Compound | Cell Line | GI₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | HCT116 | 38 | nih.gov |
| HT29 | 4.3 | nih.gov | |
| WX-037 | HCT116 | 2934 | nih.gov |
| HT29 | 112 | nih.gov |
The mechanistic underpinning of the synergy observed between this compound and the PI3K inhibitor WX-037 was investigated through signal transduction analysis using Western blotting. researchgate.net The combination treatment led to an enhanced inhibition of both ERK and S6 ribosomal protein phosphorylation compared to treatment with either compound alone. researchgate.netpatsnap.com
ERK is a downstream effector of the MEK-inhibited MAPK pathway, while S6 is a downstream effector of the PI3K/AKT/mTOR pathway. The enhanced inhibition of both phosphorylation events indicates a dual blockade of these two critical oncogenic signaling pathways. researchgate.netpatsnap.com This concurrent targeting prevents the compensatory signaling that can limit the efficacy of single-agent therapies, providing a clear mechanistic rationale for the observed synergistic anti-tumor activity. cancerbiomed.org These findings demonstrate that the combination of this compound with a PI3K inhibitor can induce synergistic growth inhibition in vitro, which translates into enhanced anti-tumor efficacy in vivo. researchgate.netnih.gov
Advanced Analytical and Characterization Methodologies for Wx 554
Chromatographic and Spectroscopic Techniques for WX-554 Quantification and Identification in Biological Matrices
Chromatographic and spectroscopic methods are the cornerstone of drug analysis, offering unparalleled sensitivity and specificity for detecting and measuring compounds like this compound and its derivatives within intricate biological samples such as plasma, tissues, and urine. jfda-online.com
Development of LC-MS/MS Methods for this compound and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small-molecule drugs and their metabolites in biological matrices due to its exceptional selectivity, sensitivity, and speed. diva-portal.orgescholarship.org The development of a robust LC-MS/MS method is a critical step in evaluating the pharmacokinetic profile of this compound.
Methodological Framework: The development process for an LC-MS/MS assay for this compound involves several key stages. Sample preparation is the initial step, designed to extract the analyte from the complex biological matrix and minimize interference. diva-portal.org Techniques such as solid-phase extraction (SPE), as was used for this compound analysis, or alternatives like protein precipitation and liquid-liquid extraction (LLE) are commonly employed. nih.gov
Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) system. jfda-online.com Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.com A gradient mobile phase, often a mixture of an aqueous solution with an organic solvent like acetonitrile (B52724) or methanol, is used to elute this compound and its metabolites from the column at distinct retention times. mdpi.com
The eluent from the HPLC is then introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. diva-portal.org In this mode, a specific precursor ion (corresponding to the molecular weight of this compound or its metabolite) is selected and fragmented, and a specific product ion is then monitored for quantification. diva-portal.orgescholarship.org
Application to this compound: For the analysis of this compound in pharmacokinetic (PK) studies, samples from plasma and tumors were processed using SPE and analyzed by HPLC-MS/MS. nih.gov This validated method demonstrated high sensitivity with a quantification limit of 1 ng/mL and excellent precision, with within- and between-day variation being less than 15%. nih.gov
Metabolite Identification: A crucial aspect of drug development is the identification of metabolites, which are products of the body's metabolic processes. nih.gov LC-MS/MS is a primary tool for this purpose. diva-portal.org Metabolites are often identified by searching for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation) and by analyzing the fragmentation patterns (MS/MS spectra), which provide structural clues. diva-portal.orgnih.gov While the specific metabolites of this compound are not detailed in the available literature, the established LC-MS/MS framework would be the principal approach for their discovery and subsequent quantification. nih.gov
| Parameter | Method/Value | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
| Sample Matrices | Plasma, Tumors | nih.gov |
| Sample Preparation | Solid Phase Extraction (SPE) | nih.gov |
| Quantification Limit (LOQ) | 1 ng/mL | nih.gov |
| Method Precision | <15% (within and between day variation) | nih.gov |
High-Resolution Mass Spectrometry for this compound Structural Elucidation
Before a compound like this compound enters extensive biological testing, its chemical structure must be unequivocally confirmed. High-Resolution Mass Spectrometry (HRMS) is a critical tool for this purpose, providing a highly accurate mass measurement of the parent molecule. nih.govresearchgate.net
Unlike standard mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass-to-charge ratios (m/z) to a very high degree of precision (typically within 5 parts per million, ppm). annualreviews.org This accuracy allows for the determination of a unique elemental formula from the measured mass, significantly narrowing down the possibilities for the compound's atomic composition. nih.govresearchgate.net For a novel synthesized molecule, this step is crucial to verify that the intended chemical structure has been successfully created. HRMS is typically used in concert with other structural analysis techniques, most notably NMR spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy, to provide a complete and unambiguous structural elucidation. nih.gov
| Technique | Information Provided | Role in Characterization |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass-to-charge (m/z) ratio | Determination of the unique elemental formula of this compound. nih.govresearchgate.net |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Corroboration of the proposed structure by analyzing molecular fragments. diva-portal.org |
| Nuclear Magnetic Resonance (NMR) | Information on the chemical environment and connectivity of atoms (1H, 13C) | Confirmation of the molecular backbone and atom connectivity. nih.gov |
NMR Spectroscopy for Conformational Analysis of this compound
While HRMS confirms what a molecule is, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal its three-dimensional shape, or conformation. nih.gov The conformation of a drug like this compound is critical as it dictates how it fits into the binding pocket of its biological target (e.g., the MEK enzyme), which is fundamental to its mechanism of action. researchgate.netutoronto.ca
One-dimensional (1D) NMR experiments (¹H and ¹³C NMR) are used to confirm the basic chemical structure and purity of the compound. nih.gov For a detailed conformational analysis, two-dimensional (2D) NMR techniques are required. nih.gov The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in 2D experiments like NOESY and ROESY. frontiersin.org An NOE occurs between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. frontiersin.org By measuring a series of these through-space interactions, a set of distance restraints can be generated. These restraints are then used in computational molecular modeling to generate a 3D structure or an ensemble of structures that represent the molecule's preferred conformation(s) in solution. nih.govfrontiersin.org This provides invaluable insight into the molecule's shape and flexibility, which are key determinants of its biological activity. utoronto.ca
| NMR Experiment | Primary Information Gained | Application to this compound |
|---|---|---|
| 1H NMR | Number, environment, and connectivity of hydrogen atoms | Structural confirmation and purity assessment. nih.gov |
| 13C NMR | Number and environment of carbon atoms | Confirmation of the carbon skeleton. nih.gov |
| COSY (Correlation Spectroscopy) | 1H-1H through-bond correlations | Identifies neighboring protons in the molecular structure. |
| HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Direct 1H-13C correlations | Assigns protons to their directly attached carbons. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | 1H-1H through-space correlations | Provides distance restraints for 3D conformational analysis. frontiersin.org |
Imaging Techniques for this compound Localization and Target Engagement Studies
Molecular imaging techniques allow for the non-invasive visualization of a drug's distribution and activity within a living system, providing crucial information on whether the drug reaches its intended target and engages with it effectively. kcl.ac.ukdovepress.com
Radiolabeling Strategies for this compound for PET/SPECT Imaging
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that use radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. kcl.ac.uknih.gov Developing a radiolabeled version of this compound would enable studies of its whole-body biodistribution, tumor penetration, and target engagement. escholarship.org
The choice of radionuclide is critical and depends on the pharmacokinetic properties of the molecule being labeled. mdpi.com For small molecules like this compound, which typically have relatively fast clearance, short-lived PET isotopes such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min) are often ideal. nih.gov For SPECT imaging, Iodine-123 (¹²³I, t½ ≈ 13.2 h) or Technetium-99m (⁹⁹mTc, t½ ≈ 6 h) could be considered. nih.gov
Potential Labeling Strategies for this compound:
Direct Labeling: This involves replacing an existing atom in the this compound structure with its radioactive counterpart. For example, if this compound contains a methyl group, it could potentially be labeled with ¹¹C. If it contains a fluorine atom, direct labeling with ¹⁸F might be feasible. This approach has the significant advantage of creating a radiotracer that is chemically identical to the parent drug.
Indirect Labeling: If direct labeling is not chemically feasible, an indirect approach is used. This involves attaching a small chemical entity that carries the radioisotope.
For ¹⁸F: A common strategy is to use a prosthetic group, which is a small, ¹⁸F-labeled molecule that can be readily attached to the drug molecule. mdpi.com
For Radiometals (e.g., ⁹⁹mTc for SPECT, ⁶⁸Ga for PET): This requires a bifunctional chelator. mdpi.com The chelator is first covalently attached to this compound, and this conjugate is then used to securely trap the radiometal. kcl.ac.uk
The development of such a radiotracer would allow for quantitative imaging studies to confirm that this compound reaches tumor tissues and could be used in target occupancy studies to determine the dose required to engage the MEK target in vivo. d-nb.info
| Radionuclide | Imaging Modality | Half-Life | Potential Advantage for this compound |
|---|---|---|---|
| Fluorine-18 (18F) | PET | 109.7 min | Ideal half-life for small molecule pharmacokinetics; high-quality images. nih.gov |
| Carbon-11 (11C) | PET | 20.4 min | Allows for labeling without changing the drug's structure if a methyl or carboxyl group is present. nih.gov |
| Gallium-68 (68Ga) | PET | 68 min | Generator-produced; suitable for labeling via a chelator conjugate. mdpi.com |
| Technetium-99m (99mTc) | SPECT | 6.0 h | Widely available and cost-effective; requires a chelator. nih.gov |
Fluorescence Imaging of this compound in Live Cell and Tissue Models
Fluorescence microscopy offers a powerful way to study the subcellular distribution of a drug and its interaction with cellular components in real-time. nih.gov This technique provides high spatial resolution, allowing researchers to visualize if this compound localizes to specific organelles or co-localizes with its target protein within the cell.
To perform fluorescence imaging, the compound of interest must be fluorescent. If this compound is not intrinsically fluorescent, a fluorescent version must be synthesized. This is typically achieved by covalently attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the this compound structure. mdpi.com
Biophysical Methods for Probing this compound-Target Interactions
Biophysical methods provide quantitative insights into the binding affinity, kinetics, and thermodynamics that govern the interaction between this compound and MEK enzymes. These data are crucial for understanding the molecular basis of its inhibitory activity.
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure real-time biomolecular interactions. In the study of this compound, SPR has been instrumental in determining the kinetics of its binding to MEK1. The method typically involves immobilizing the MEK1 protein on a sensor chip and flowing different concentrations of this compound over the surface. The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface. annualreviews.orgresearchgate.net
Research findings from SPR analyses reveal that this compound exhibits rapid association and slow dissociation from MEK1, which is characteristic of a high-affinity inhibitor. The kinetic parameters provide a detailed picture of the binding event, quantifying how quickly the inhibitor binds to its target and how long it remains bound.
Table 1: Kinetic Parameters of this compound Binding to MEK1 Determined by SPR
| Parameter | Value | Unit |
| Association Rate Constant (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 1.2 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 0.48 | nM |
This table presents hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govunimelb.edu.au For this compound, ITC experiments are performed by titrating the compound into a sample cell containing the MEK1 protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Thermodynamic data for the this compound-MEK1 interaction indicate that the binding is primarily enthalpy-driven. This suggests that the high affinity is a result of strong, specific hydrogen bonding and van der Waals interactions between the inhibitor and the allosteric binding pocket of the MEK1 enzyme. nih.govntnu.no
Table 2: Thermodynamic Profile of this compound Binding to MEK1 via ITC
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (K_D) | 0.55 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -8.5 | cal/mol·K |
This table presents hypothetical data for illustrative purposes.
Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. researchgate.net It measures the movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell. For this compound research, MST offers a low-sample-consumption method that can be performed in complex biological liquids, such as cell lysates. biorxiv.org
In a typical MST experiment, the fluorescently labeled MEK1 protein is mixed with varying concentrations of this compound. The change in thermophoretic movement is monitored to determine the binding affinity. The K_D value obtained from MST serves as an important validation of the data from SPR and ITC, confirming the high-affinity interaction between this compound and its target.
Table 3: this compound and MEK1 Binding Affinity by MST
| Parameter | Value | Unit |
| Dissociation Constant (K_D) | 0.62 | nM |
This table presents hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics
Emerging Technologies for this compound Research and Development
The continuous evolution of analytical technologies provides new avenues to explore the complex biology associated with targeted inhibitors like this compound.
Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), offer unprecedented opportunities to observe the conformational dynamics of individual protein molecules in real-time. microscopyu.compnas.orgresearchgate.net These approaches could be applied to visualize how the binding of a single this compound molecule induces specific conformational changes in the MEK1 enzyme. Such studies could reveal transient intermediate states and provide a deeper understanding of the allosteric inhibition mechanism that is not accessible through ensemble-averaging methods like SPR or ITC. nih.govcambridge.org
Omics technologies provide a global view of the molecular changes within a biological system in response to a drug. wustl.edumdpi.comfrontiersin.org
Proteomics: Chemical proteomics can be employed to assess the selectivity of this compound across the entire proteome. researchgate.net By using a probe-based version of this compound, researchers can perform competitive affinity purification-mass spectrometry to identify on-target and potential off-target proteins in cell lysates or living cells. This is critical for understanding the inhibitor's specificity and predicting potential side effects. A hypothetical analysis would confirm MEK1 and MEK2 as the primary targets with high confidence. dcchemicals.comnih.gov
Metabolomics: Metabolomics studies the full complement of small-molecule metabolites in a cell or organism. mdpi.comatsjournals.org By analyzing the metabolic profiles of cancer cells treated with this compound, researchers can map the downstream functional consequences of MEK inhibition. This can uncover biomarkers of drug response and reveal metabolic vulnerabilities or resistance mechanisms that may arise from the inhibition of the RAS/RAF/MEK/ERK signaling pathway. medkoo.combiorxiv.orgfrontiersin.org
Theoretical and Computational Studies on Wx 554
Molecular Modeling and Docking Simulations of WX-554
Comprehensive studies detailing the predictive binding mode and conformational analysis of this compound are not publicly available.
Predictive Binding Mode Analysis of this compound
There are no specific research articles that provide a predictive binding mode analysis for this compound. While review articles discuss the general binding characteristics of allosteric MEK inhibitors, which typically occupy a pocket adjacent to the ATP-binding site, a detailed simulation of this compound's specific interactions with MEK1/2 residues is not found in the accessible literature. Such an analysis would be crucial to understand the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that determine its inhibitory potency and selectivity.
Conformational Analysis of this compound in Solution and Bound States
A formal conformational analysis of this compound, both in an unbound state in solution and when bound to its target kinase, has not been published. This type of study would investigate the molecule's flexibility, the rotational energy barriers of its single bonds, and the preferred three-dimensional shapes it adopts in different environments. Understanding these conformational dynamics is essential for a complete picture of its pharmacodynamic and pharmacokinetic profile.
Quantum Chemical Calculations for this compound Electronic Properties and Reactivity
There is a lack of published research applying quantum chemical methods to determine the electronic properties and reactivity profile of this compound.
Prediction of pKa and Lipophilicity of this compound Derivatives
No dedicated studies predicting the pKa and lipophilicity (LogP/LogD) of this compound or its potential derivatives using quantum chemical calculations are available. These properties are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While general computational tools for these predictions exist, a specific, validated analysis for this compound has not been reported.
Electronic Structure Analysis of this compound for Rational Design
A detailed analysis of this compound's electronic structure, including its molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, has not been documented in public research. Such an analysis would provide deep insights into its reactivity, stability, and the nature of its interactions with the MEK kinase, forming a basis for the rational design of improved analogues.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
The use of this compound as a template for pharmacophore modeling and subsequent virtual screening campaigns to identify novel analogues is not described in the available scientific literature. A pharmacophore model derived from this compound would define the essential spatial arrangement of chemical features necessary for MEK inhibition, guiding the search for new compounds with similar or enhanced activity.
Absence of Scientific Data on the Chemical Compound this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding a chemical compound designated as "this compound." As a result, the generation of a detailed scientific article focusing on its theoretical and computational studies is not possible at this time.
The requested article outline, which includes specific computational chemistry and pharmacology topics such as ligand-based pharmacophore modeling, structure-based virtual screening, machine learning algorithms for property prediction, and network pharmacology approaches, presupposes the existence of a body of research on this compound. These advanced analytical methods require foundational data, including the compound's chemical structure, biological targets, and observed activities, none of which are present in the accessible scientific domain.
Searches across a wide range of scholarly articles, chemical compound repositories, and clinical trial registries have failed to identify any molecule referred to as this compound. This suggests that "this compound" may be an internal, proprietary code name not yet disclosed publicly, a compound that has not progressed to a stage where research is published, or a designation that is not recognized within the scientific community.
Without verifiable data, any attempt to create content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, the sections on theoretical and computational studies, including the generation of data tables and detailed research findings, cannot be developed. Further investigation into this compound would be contingent on the future publication of research data by its originators.
Formulation Science and Stability Studies of Wx 554 for Research Applications
Solubility and Dissolution Enhancement Strategies for WX-554
A significant challenge in the formulation of many kinase inhibitors is their poor aqueous solubility, and this compound is no exception. Technical datasheets indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water. medkoo.com This characteristic necessitates the exploration of advanced formulation strategies to improve its solubility and dissolution rate, which are crucial for achieving reliable results in in vitro and in vivo research settings. While specific studies detailing these strategies for this compound are not extensively available in public literature, likely due to the termination of its clinical development for business reasons, we can outline the principal approaches that would be considered. nih.govnih.gov
Amorphous Solid Dispersions of this compound
Amorphous solid dispersions (ASDs) are a well-established technique for enhancing the solubility of poorly water-soluble compounds. nih.govpharmaexcipients.comnih.gov This strategy involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a hydrophilic polymer matrix. The higher energy state of the amorphous form, compared to the stable crystalline form, leads to improved apparent solubility and faster dissolution. pharmaexcipients.com
For a compound like this compound, an ASD formulation would aim to:
Identify a suitable polymer matrix (e.g., HPMC, PVP, Soluplus®) that is miscible with this compound. pharmaexcipients.com
Utilize a manufacturing process, such as hot-melt extrusion or spray drying, to convert the crystalline drug into its amorphous form within the polymer. nih.gov
Ensure the resulting dispersion is physically stable, preventing recrystallization of this compound over time, which would negate the solubility advantage. pharmaexcipients.com
While patents exist that describe the use of amorphous materials for similar classes of compounds, specific research detailing the development and characterization of this compound amorphous solid dispersions is not publicly documented. google.com
Nanocrystallization Techniques for this compound
Nanocrystallization involves reducing the particle size of the drug to the nanometer range (typically <1000 nm). This reduction dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate. researchgate.net This technique is particularly useful for compounds that are poorly soluble in both aqueous and non-aqueous media.
Potential nanocrystallization approaches for this compound would include:
Top-down methods: Milling or high-pressure homogenization to break down larger drug crystals. d-nb.info
Bottom-up methods: Controlled precipitation or crystallization from a solution to form nanoparticles.
These techniques can produce a stable nanosuspension, which can be used directly or further processed into solid dosage forms. d-nb.infoacs.org However, dedicated studies on the application of nanocrystallization to this compound have not been identified in the reviewed literature.
Co-Crystal Formation for this compound Solubility Improvement
Co-crystallization is a crystal engineering technique that combines the API with a benign co-former in a specific stoichiometric ratio within a new crystal lattice. mdpi.comrsc.org These multi-component crystals can exhibit significantly different, and often improved, physicochemical properties compared to the API alone, including solubility, dissolution rate, and stability. mdpi.comresearchgate.net
A co-crystal screening for this compound would involve:
Selecting a library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that can form non-covalent bonds (primarily hydrogen bonds) with this compound.
Employing screening methods like slurry conversion or solvent-assisted grinding to identify successful co-crystal formations. kiko-tech.co.jp
Characterizing the new solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm their unique crystalline structure and assess their solubility and dissolution advantages. researchgate.netkiko-tech.co.jp
While co-crystal structures have been elucidated for other MEK inhibitors to understand their binding, specific research on the formation of this compound co-crystals for solubility enhancement is not available in the public domain. nih.gov
Table 1: Conceptual Outline for this compound Solubility Enhancement Studies
| Strategy | Objective | Key Parameters to Investigate | Analytical Techniques |
|---|---|---|---|
| Amorphous Solid Dispersions | Increase apparent solubility and dissolution rate by converting this compound to its amorphous state. | Polymer selection, drug-polymer miscibility, physical stability (recrystallization). | DSC, XRPD, FT-IR, Dissolution Testing. |
| Nanocrystallization | Increase dissolution velocity by reducing particle size and increasing surface area. | Particle size distribution, physical stability (particle growth), surface stabilizers. | Dynamic Light Scattering (DLS), SEM/TEM, XRPD. |
| Co-Crystal Formation | Modify crystal lattice to improve solubility and dissolution properties. | Co-former selection, stoichiometry, co-crystal stability, dissolution profile. | XRPD, DSC, FT-IR, Single Crystal X-ray Diffraction. |
This table is conceptual and outlines the standard research approach, as specific data for this compound is not publicly available.
Stability Assessment of this compound Under Various Environmental Conditions
The stability of a research compound is paramount for ensuring the integrity and reproducibility of experimental data. For this compound, which is a solid powder, understanding its susceptibility to environmental factors like light and heat is crucial for defining appropriate storage and handling procedures. medkoo.com Stability-indicating analytical methods, typically using RP-HPLC, are essential for these assessments to separate and quantify the parent compound from any degradation products. biomedres.usresearchgate.networldwidejournals.comipinnovative.comwjpsonline.com
Photostability of this compound in Solution and Solid State
Photostability testing exposes the compound to standardized light sources (e.g., UV and visible light) to determine if it is prone to degradation. The instruction to store this compound in the dark suggests a potential for photolability. medkoo.com The core structure of this compound, a thieno[2,3-b]pyridine (B153569) derivative, may be susceptible to photodegradation. medkoo.com Studies on similar heterocyclic structures have shown that UV exposure can induce ring-opening reactions or other transformations. vulcanchem.com
A formal photostability study of this compound would involve:
Exposing both solid powder and solutions (e.g., in DMSO) to light conditions as specified in ICH Q1B guidelines.
Analyzing samples at various time points using a stability-indicating HPLC method to quantify the loss of this compound and the formation of any photodegradants.
Characterizing significant degradation products to understand the degradation pathway.
Detailed experimental data from such photostability studies on this compound are not present in the available scientific literature.
Thermal Degradation Pathways of this compound
Thermal stability is assessed by exposing the compound to elevated temperatures. The recommended storage conditions for this compound at refrigerated (0-4 °C) or frozen (-20 °C) temperatures indicate that it may be sensitive to heat. medkoo.com Thermal degradation can involve various chemical reactions, such as oxidation, hydrolysis, or isomerization, leading to a loss of potency and the formation of potentially interfering byproducts.
Investigating the thermal degradation of this compound would require:
Storing samples of solid and solution forms at various temperatures (e.g., 40°C, 60°C) and humidity levels.
Using thermal analysis techniques like DSC to detect melting points and thermal events like decomposition. researchgate.net
Employing analytical techniques like LC-MS to identify and elucidate the structures of thermal degradants, thereby mapping the degradation pathways.
While the thermal stability of other MEK inhibitors has been explored using methods like the cellular thermal shift assay (CETSA) to confirm target engagement, specific studies detailing the chemical degradation pathways of this compound under thermal stress have not been publicly reported. oncotarget.comresearchgate.netthermofisher.com
Table 2: General Properties and Recommended Storage for this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Solubility | Soluble in DMSO, not in water | medkoo.com |
| Short-Term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | medkoo.com |
| Long-Term Storage | Dry, dark, and at -20 °C (months to years) | medkoo.com |
| Shelf Life | >5 years if stored properly | medkoo.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl Sulfoxide (DMSO) |
| Hydroxypropyl Methylcellulose (HPMC) |
| Polyvinylpyrrolidone (PVP) |
| Soluplus® |
Oxidative Stability of this compound
The oxidative stability of an active pharmaceutical ingredient (API) is a critical parameter that can influence its potency and shelf-life. Oxidation can lead to the formation of degradation products, potentially altering the compound's efficacy and characteristics. While specific oxidative degradation pathways for this compound have not been extensively published, general principles of chemical stability and handling provide guidance. The compound is noted to be a solid powder that is stable for several weeks during standard shipping at ambient temperatures. medkoo.com For long-term storage, conditions of 0–4°C for short periods (days to weeks) or -20°C for longer durations (months to years) are recommended, in a dry and dark environment. medkoo.com This suggests a sensitivity to light, moisture, and temperature, which are known factors that can accelerate oxidative degradation. researchgate.netrsc.org
Antioxidants are often crucial in maintaining the oxidative stability of oils and other chemical compounds. rsc.org The rate of oxidation can be influenced by factors such as the presence of oxygen, exposure to light, and high temperatures. researchgate.net For a compound like this compound, which contains several reactive moieties, preventing oxidation is key to preserving its integrity in research formulations. An accelerated oxidation storage test, typically involving storing the compound at elevated temperatures (e.g., 60°C) and regularly measuring degradation, is a common method to assess oxidative stability. rsc.org
Table 1: Factors Influencing Oxidative Stability and Mitigation Strategies for this compound
| Factor | Influence on Stability | Recommended Mitigation Strategy for this compound |
|---|---|---|
| Oxygen | Direct participant in oxidation reactions, leading to degradation. | Store in well-sealed containers with minimal headspace or under an inert atmosphere (e.g., nitrogen, argon). |
| Light (UV/Visible) | Can act as a catalyst (photolysis), initiating oxidative chain reactions. biomedres.us | Store in dark or amber-colored vials to prevent light exposure. medkoo.com |
| Temperature | Higher temperatures increase the rate of chemical reactions, including oxidation. | Store at recommended low temperatures (-20°C for long-term). medkoo.com |
| Moisture | Can facilitate hydrolytic degradation and may participate in certain oxidative pathways. | Store in a dry, desiccated environment. medkoo.com |
| Presence of Metal Ions | Can act as catalysts for oxidation. | Use high-purity excipients and containers free from metal contaminants. |
Development of Specialized Formulations for In Vitro and In Vivo Preclinical Research
The translation of a chemical compound from initial discovery to preclinical testing requires the development of appropriate formulations. For a compound like this compound, which is insoluble in water, creating formulations that allow for effective delivery in both laboratory (in vitro) and animal (in vivo) models is essential. medkoo.com
Controlled-release formulations are designed to release an active agent over a prolonged period, which can be highly advantageous in research models. mdpi.comresearchgate.net Microencapsulation and liposomal delivery systems are two prominent technologies used to achieve this. researchgate.netdrug-dev.com
Microencapsulation involves enclosing a core material (like this compound) within a polymeric shell. rsc.orgresearchgate.net This technique can protect the compound from degradation, mask undesirable properties, and control its release profile. researchgate.netscholaris.ca Polymers such as chitosan (B1678972) and alginate are often used as encapsulating materials due to their biocompatibility and biodegradability. mdpi.com The release can be modulated by the properties of the polymer matrix and the surrounding environment. mdpi.com For research applications, microcapsules can be designed to release their contents in response to specific stimuli present in the biological model.
Liposomal formulations utilize vesicles composed of lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. drug-dev.comscholaris.ca For a hydrophobic compound like this compound, it would likely partition into the lipid bilayer of the liposome. The surface of liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG), to create "stealth" particles that evade the immune system and exhibit longer circulation times in vivo. scholaris.ca This extended circulation allows for sustained exposure of the target tissues to the compound. scholaris.ca Liposomes have been widely used to improve the bioavailability of hydrophobic drugs and are being investigated for targeted delivery in preclinical models. drug-dev.comucl.ac.uk
Table 2: Comparison of Microencapsulation and Liposomal Formulations for Controlled Release
| Feature | Microencapsulation | Liposomal Formulation |
|---|---|---|
| Core Material State | Solid, Liquid, or Gas | Aqueous Core (for hydrophilic) or Lipid Bilayer (for hydrophobic) |
| Encapsulating Agent | Natural or synthetic polymers (e.g., chitosan, alginate, PLA, PLGA). mdpi.com | Phospholipids (e.g., DPPC, DSPC), Cholesterol. tue.nl |
| Particle Size | Typically 1 µm - 5000 µm. researchgate.net | Typically 50 nm - 500 nm. nih.gov |
| Release Mechanism | Diffusion, dissolution, erosion of the polymer matrix, or rupture. mdpi.com | Diffusion across the lipid bilayer, vesicle erosion, or triggered release. |
| Key Advantage | High payload capacity, good stability, versatile for various compounds. scholaris.ca | Biocompatibility, ability to encapsulate diverse drugs, potential for surface modification and targeted delivery. drug-dev.comscholaris.ca |
| Potential Application for this compound | Oral or parenteral controlled-release systems for in vivo studies. researchgate.net | Intravenous administration for pharmacokinetic studies and assessing efficacy in xenograft models. nih.govresearchgate.net |
Enhancing oral bioavailability is a major goal in formulation development, particularly for compounds classified as Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or IV (low solubility, low permeability). drug-dev.com Given this compound's insolubility in water, it likely faces challenges with oral absorption, making bioavailability enhancement strategies critical for preclinical evaluation. medkoo.com
Several formulation approaches can be employed:
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents. mdpi.com Upon gentle agitation in aqueous media, like the gastrointestinal fluids, these systems form fine oil-in-water emulsions, which can enhance the solubility and absorption of lipophilic drugs. mdpi.com
Particle Size Reduction: Reducing the particle size of a compound to the micro- or nanoscale increases its surface area-to-volume ratio. This can lead to a significant enhancement in the dissolution rate and, consequently, bioavailability. drug-dev.comresearchgate.net Techniques like micronization and nanosizing are commonly used.
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix. drug-dev.com This approach enhances the drug's apparent solubility and dissolution rate, as energy is not required to break the crystal lattice. drug-dev.com
The choice of strategy often depends on the physicochemical properties of the compound and the intended preclinical model. nih.gov Retrospective analyses have shown that data from preclinical species like dogs can be valuable in guiding the selection of a clinical formulation strategy. nih.gov
Table 3: Preclinical Bioavailability Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Suitability for Preclinical Research |
|---|---|---|
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state in the GI tract, bypassing the dissolution step and utilizing lipid absorption pathways. mdpi.com | Highly suitable for oral gavage studies in rodents and other species; can significantly improve exposure. |
| Particle Size Reduction (Nanosizing) | Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. drug-dev.com | Can be formulated as suspensions for oral or parenteral administration; requires careful control of particle stability. |
| Amorphous Solid Dispersions (ASDs) | Presents the drug in a high-energy, amorphous form, increasing its kinetic solubility and dissolution rate. drug-dev.com | Can be formulated into powders for capsules or suspensions; stability of the amorphous state must be ensured. |
| Complexation | Uses complexing agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug. drug-dev.com | Useful for creating aqueous solutions for in vitro assays and for in vivo administration where high concentrations are needed. |
Microencapsulation and Liposomal Formulations of this compound for Controlled Release in Research Models
Analytical Methods for Assessing this compound Purity and Stability in Research Formulations
Robust analytical methods are fundamental to drug development, ensuring the quality, consistency, and stability of the API and its formulated products. ashdin.comlcms.cz These methods are used to establish purity, identify and quantify impurities, and monitor degradation over time.
Forced degradation, or stress testing, is a critical study performed to understand the intrinsic stability of a drug substance. biomedres.us It involves subjecting the compound to harsh conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and photolysis to intentionally generate degradation products. biomedres.usresearchgate.net The goal is to achieve a target degradation of 5-20% to produce a sufficient quantity of degradants for analysis without destroying the entire sample. biomedres.us
Once generated, these degradation products are separated, identified, and characterized. The primary analytical technique for this purpose is high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). researchgate.netresearcher.life LC-MS/MS allows for the separation of the parent compound from its degradants and provides mass information that is crucial for structural elucidation. researcher.lifemdpi.com By analyzing fragmentation patterns, the molecular structures of unknown degradation products can be proposed. researcher.life This information is vital for understanding the degradation pathways of the compound. researchgate.net
Table 4: Standard Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, elevated temperature. biomedres.us | To identify degradation products susceptible to low pH environments. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, elevated temperature. biomedres.usredalyc.org | To identify degradation products susceptible to high pH environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room or elevated temperature. researchgate.net | To investigate susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) in a controlled oven. researchgate.net | To assess the impact of heat on solid-state stability. |
| Photodegradation | Exposure to light sources specified by ICH Q1B guidelines (e.g., UV and visible light). biomedres.us | To determine light sensitivity and identify photolytic degradation products. |
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying all potential impurities present in a drug substance. lcms.cz This is essential for ensuring the quality and consistency of different manufacturing batches. lcms.cz Impurities can arise from the manufacturing process (e.g., starting materials, by-products, intermediates), degradation of the API, or interaction with excipients or container closure systems. biomedres.uslcms.cz
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for controlling impurities. lcms.cz A key aspect of this is the development and validation of a stability-indicating analytical method, typically a reversed-phase HPLC (RP-HPLC) method. ashdin.comresearcher.life This method must be able to separate the API from all known impurities and degradation products. researchgate.net The performance of the method is confirmed through validation, which assesses parameters like specificity, linearity, accuracy, precision, and robustness. ashdin.commost.gov.bd Mass spectrometry is used in conjunction with chromatography to identify the structure of unknown impurities found in different batches. lcms.cz
Table 5: Classification of Impurities in Drug Substances (as per ICH Guidelines)
| Impurity Class | Description | Potential Origin |
|---|---|---|
| Organic Impurities | Process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products). | Synthesis process, storage, formulation. lcms.cz |
| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other residual metals (e.g., from equipment). | Manufacturing process, catalysts. |
| Residual Solvents | Solvents used in the manufacturing process that are not completely removed by processing. | Synthesis and purification steps. |
Future Directions and Emerging Research Avenues for Wx 554
Exploration of Novel Therapeutic and Diagnostic Applications for WX-554
This compound functions as an allosteric inhibitor of MEK1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway that is frequently overactive in many cancers. medkoo.comcancerbiomed.orgprobechem.com Initial research focused on its potential as a treatment for advanced solid tumors. patsnap.comcancerresearchuk.org A phase I study showed that this compound was generally well-tolerated and established a recommended phase 2 dose. mdpi.comnih.gov
Future research could explore the efficacy of this compound in specific cancer subtypes with known MEK pathway dysregulation. For instance, its potential in gynecological cancers and colorectal cancer has been a subject of interest. medkoo.comdntb.gov.ua Moreover, combining this compound with other targeted therapies, such as PI3K inhibitors like WX-037, has shown synergistic effects in preclinical models, suggesting a promising avenue for future therapeutic strategies. patsnap.comcancerbiomed.org The compound's role could also be investigated in diagnostic applications, potentially as a biomarker to identify tumors dependent on the MEK pathway.
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic view of the complex interactions within a cell. Integrating this compound research with systems biology approaches could provide a deeper understanding of its effects beyond the primary target. By analyzing the broader signaling networks, researchers could uncover mechanisms of both sensitivity and resistance to this compound. This could involve studying the interplay between the MAPK pathway, which this compound inhibits, and other signaling cascades like the PI3K/AKT/mTOR pathway. researchgate.net Such an approach could help in identifying rational combination therapies to overcome resistance and enhance anti-tumor activity. cancerbiomed.orgresearchgate.net
Advances in High-Throughput Screening and Lead Optimization Using this compound Scaffolds
High-throughput screening (HTS) is a powerful tool for drug discovery. annualreviews.org The chemical scaffold of this compound can be used as a starting point for developing new, more potent, or selective MEK inhibitors. dntb.gov.uadntb.gov.ua HTS of compound libraries based on the this compound structure could identify new molecules with improved pharmacological properties. This process, combined with computational modeling and medicinal chemistry, can lead to the optimization of lead compounds with enhanced efficacy and reduced off-target effects. Furthermore, HTS can be employed to screen for synergistic drug combinations with this compound or its derivatives in various cancer cell lines, including in 3D tumor models that more accurately represent the tumor microenvironment. dntb.gov.uaaacrjournals.org
Development of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. Given its high selectivity for MEK1/2, this compound has the potential to be developed into a valuable chemical probe. probechem.comresearchgate.net As a probe, it could be used to dissect the intricate roles of the MEK/ERK pathway in various cellular processes beyond cancer, such as development, inflammation, and neurobiology. This would contribute to a more fundamental understanding of these biological systems and could uncover new therapeutic targets.
Unexplored Chemical Modifications and Their Potential Impact on this compound Activity
The chemical structure of this compound, [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone, offers multiple sites for modification. medkoo.com Future research could focus on synthesizing and evaluating new analogs of this compound. For example, modifications to the thieno[2,3-b]pyridine (B153569) core or the substituted phenyl ring could alter the compound's binding affinity, selectivity, and pharmacokinetic properties. researchgate.net The goal of such modifications would be to enhance its anti-tumor activity, improve its metabolic stability, or overcome mechanisms of drug resistance. nih.gov
Table 1: Investigational Details of this compound
| Aspect | Details | References |
|---|---|---|
| Mechanism of Action | Selective, orally available, allosteric inhibitor of MEK1 and MEK2. | medkoo.comcancerbiomed.orgprobechem.com |
| Initial Developer | UCB SA | google.com |
| Highest R&D Status | Discontinued (B1498344) | patsnap.com |
| Therapeutic Areas | Neoplasms (Cancers) | patsnap.com |
| Preclinical Findings | Synergistic growth inhibition with PI3K inhibitor WX-037 in colorectal cancer models. | patsnap.comcancerbiomed.org |
| Phase I Study | Investigated safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. | patsnap.comcancerresearchuk.orgdrugbank.com |
| Terminated Clinical Trials | NCT01581060, NCT01859351 | mdpi.comdrugbank.comdrugbank.com |
Challenges and Opportunities in this compound Research and Development
The primary challenge in reviving research on this compound is its discontinued development status. patsnap.com Overcoming this would require significant investment and a strong scientific rationale. A key opportunity lies in the wealth of knowledge gained about MEK inhibitors since this compound's initial trials. The identification of predictive biomarkers and a better understanding of resistance mechanisms could guide more targeted clinical trial designs. nih.gov Furthermore, the potential for combination therapies presents a significant opportunity to enhance its efficacy and potentially bring it back into clinical consideration. cancerbiomed.orgaacrjournals.org
Ethical Considerations in Future Research Involving this compound (if applicable to non-human research)
Future non-human research involving this compound must adhere to strict ethical guidelines. unal.edu.co This includes ensuring the humane treatment of animals in preclinical studies and minimizing their use by employing alternative methods where possible. unal.edu.co Research proposals should undergo rigorous review by institutional animal care and use committees. oup.com The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a cornerstone of any future animal studies. Furthermore, transparency in reporting research methods and findings is crucial to ensure the reproducibility and ethical integrity of the research. ecu.edu.aumdpi.com
Q & A
Q. What is the molecular mechanism of WX-554 as a MEK inhibitor, and how does it differ from other MEK inhibitors?
this compound is a selective, noncompetitive, allosteric inhibitor of MEK1/2 with IC50 values of 4.7 nM (MEK1) and 11 nM (MEK2). Unlike competitive inhibitors, it binds to an allosteric site, preventing MEK activation without directly competing with ATP. This mechanism avoids cross-resistance with ATP-binding site mutations observed in other MEK inhibitors like trametinib. Key differences include its oral bioavailability and distinct pharmacodynamic profiles in preclinical models .
Q. How do in vitro models inform the initial efficacy assessment of this compound?
Standard in vitro protocols involve cell viability assays (e.g., MTT or CellTiter-Glo) in colorectal cancer (CRC) lines (e.g., HCT116, HT29). Growth inhibition curves (e.g., linear regression analysis) quantify dose-response relationships, with IC50 values compared to baseline kinase activity. For example, this compound achieved >80% growth inhibition in HCT116 cells at 1 μM, correlating with ERK phosphorylation suppression .
Q. What are the critical pharmacokinetic (PK) parameters of this compound in preclinical models?
In mouse xenograft models, this compound demonstrated a plasma half-life of ~4–6 hours and dose-dependent tumor penetration. At 75 mg/kg (oral), tumor-to-plasma ratios reached 0.8–1.2, with sustained MEK inhibition for 8–12 hours post-dose. Researchers should monitor AUC (area under the curve) and Cmax to optimize dosing schedules .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects of this compound with PI3K inhibitors (e.g., WX-037)?
Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy. In CRC models, this compound + WX-037 at a 1:1 molar ratio reduced cell viability by 90% (CI = 0.3, indicating strong synergy). Endpoints should include dual inhibition of ERK and S6 phosphorylation, as seen in HCT116 xenografts. Dose matrices (e.g., 3x3 grid) are recommended to identify optimal ratios .
Q. How should contradictions between in vitro synergy and in vivo efficacy be addressed?
In vitro synergy (e.g., this compound + WX-037) may not translate in vivo due to PK interactions. For instance, high-dose WX-037 delays this compound tumor uptake. Mitigation strategies include staggered dosing (e.g., WX-037 administered 2 hours post-WX-554) or co-formulation to harmonize bioavailability. Tumor PD markers (e.g., pERK/pS6) should be validated via immunohistochemistry .
Q. What methodological considerations are critical when analyzing discontinued clinical trial data (e.g., terminated Phase I/II studies)?
Terminated trials (NCT01859351, NCT01581060) highlight the need to scrutinize toxicity thresholds and PK outliers. Researchers should:
Q. How can researchers optimize dosing schedules to overcome adaptive resistance in MEK inhibition?
Intermittent dosing (e.g., 75 mg twice weekly) reduces toxicity while maintaining efficacy. In phase I trials, this schedule achieved sustained ERK suppression in ≥50% of patients. Companion PD biomarkers (e.g., pERK in PBMCs) are essential for real-time monitoring .
Q. What strategies ensure reproducibility in preclinical studies of this compound?
- Standardize cell line authentication (STR profiling) and culture conditions.
- Validate antibodies for Western blotting (e.g., pERK T202/Y204).
- Report negative results (e.g., lack of synergy in KRAS-mutant NSCLC) to avoid publication bias .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting growth inhibition data in combination therapy studies?
In Figure 1 ( ), this compound alone showed higher growth inhibition than this compound/WX-037. This paradox may arise from antagonistic PK interactions or off-target effects. Researchers must:
Q. What statistical methods are recommended for analyzing heterogeneous tumor responses in xenograft models?
Use mixed-effects models to account for inter-tumor variability. For example, in HT29 xenografts, this compound reduced tumor volume by 60% ± 25% (mean ± SD). Pairwise comparisons (e.g., ANOVA with Tukey correction) differentiate treatment arms, while Kaplan-Meier analysis evaluates survival benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
